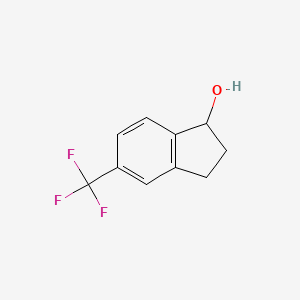

5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

CAS No.: 869725-57-5

Cat. No.: VC2294628

Molecular Formula: C10H9F3O

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869725-57-5 |

|---|---|

| Molecular Formula | C10H9F3O |

| Molecular Weight | 202.17 g/mol |

| IUPAC Name | 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol |

| Standard InChI | InChI=1S/C10H9F3O/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5,9,14H,1,4H2 |

| Standard InChI Key | FLQUVMBVTFSJRY-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1O)C=CC(=C2)C(F)(F)F |

| Canonical SMILES | C1CC2=C(C1O)C=CC(=C2)C(F)(F)F |

Introduction

Chemical Identity and Properties

Nomenclature and Identification

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is an organic compound belonging to the class of indene derivatives. The compound is registered with the Chemical Abstracts Service (CAS) under the number 869725-57-5 . It is also known by several synonyms including 1H-Inden-1-ol, 2,3-dihydro-5-(trifluoromethyl)- and 2,3-Dihydro-5-(trifluoromethyl)-1H-inden-1-ol . These alternative names all refer to the same chemical structure that features a trifluoromethyl group at the 5-position of the indene ring system, along with a hydroxyl group at position 1. The compound has a specific structural arrangement that contributes to its unique chemical and biological properties, distinguishing it from other similar fluorinated compounds in the chemical space.

Physical and Chemical Properties

The molecular formula of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is C₁₀H₉F₃O, corresponding to a precise molecular weight of 202.17 g/mol . This relatively small molecule possesses characteristics that make it valuable for various applications. The presence of the trifluoromethyl group significantly affects the compound's physical properties, typically enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs. These properties are particularly important in drug development as they can improve a compound's bioavailability and resistance to metabolic degradation. The compound requires specific storage conditions to maintain its integrity, typically recommended to be kept sealed in dry conditions at temperatures between 2-8°C . These storage requirements highlight the compound's sensitivity to environmental conditions such as moisture and temperature.

Structural Features

Synthesis Methods

Common Synthetic Routes

The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol can be achieved through various synthetic pathways, with one of the most common routes involving the reduction of the corresponding ketone. A frequently employed method involves the reduction of 5-(trifluoromethyl)indan-1-one using sodium borohydride in tetrahydrofuran (THF). This approach typically yields the target compound with high purity and in good yield, often reaching up to 92% yield under optimized conditions. Alternative synthetic routes may include Knoevenagel condensation followed by intramolecular Friedel-Crafts acylation to generate the indanone intermediate, which is subsequently reduced to obtain the desired alcohol. These methodologies provide efficient access to the target compound, enabling further exploration of its properties and applications.

Reaction Conditions and Considerations

The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol requires careful control of reaction conditions to achieve optimal yields and purity. When employing the sodium borohydride reduction method, the reaction is typically conducted in an ice bath to control the exothermic nature of the reduction process. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting ketone. Purification of the final product often involves flash chromatography, which allows for the separation of the desired compound from any unreacted starting materials or side products. The efficiency of these synthetic methods makes them suitable for both laboratory-scale synthesis and potential scale-up for industrial applications, providing researchers with reliable access to this valuable chemical intermediate.

Alternative Synthesis Strategies

Biological Activities and Mechanisms

Anticancer Properties

Recent studies have revealed that 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol and its derivatives exhibit significant anticancer properties. Research has demonstrated that compounds derived from this structure can function as inhibitors of tubulin polymerization, a process critical for cancer cell proliferation. This mechanism of action is similar to that of established anticancer drugs like colchicine and vincristine, which disrupt the formation of microtubules required for cell division. In experimental evaluations, specific derivatives demonstrated notable antiproliferative activities with inhibition rates exceeding 50% at concentrations as low as 0.1 μM. The structure-activity relationship studies suggest that the positioning of the trifluoromethyl group plays a crucial role in determining the compound's efficacy against cancer cells. The significant anticancer potential of this compound warrants further investigation to develop more potent and selective anticancer agents based on this scaffold.

Structure-Activity Relationships

Analysis of structure-activity relationships has provided valuable insights into how structural modifications of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol affect its biological activities. Studies have shown that compounds with electron-donating groups attached to the basic structure exhibited enhanced potency compared to those with electron-withdrawing groups. This finding suggests that the electronic character of substituents significantly influences the compound's interaction with biological targets. The position of the trifluoromethyl group on the indene ring system also appears to be critical for activity, with the 5-position conferring optimal properties. Further modifications of the hydroxyl group at position 1 may affect both the compound's activity and pharmacokinetic properties. These structure-activity relationships provide a rational basis for the design of new derivatives with improved biological profiles, potentially leading to the development of more effective therapeutic agents.

Evaluation of Antiproliferative Effects

In studies evaluating the antiproliferative effects of various dihydro-1H-indene derivatives, compounds based on the 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol framework have shown promising results against specific cancer cell lines. Particularly notable are the effects observed against K562 cells, which serve as a model for chronic myeloid leukemia. In these evaluations, certain compounds with specific substitutions exhibited inhibition rates up to 83.61%, indicating their significant potential as anticancer agents. The testing typically involves treating cancer cell cultures with various concentrations of the compound for defined periods, followed by assessment of cell viability using standard protocols such as MTT assays. The dose-dependent nature of the antiproliferative effects provides valuable information for determining effective dosage ranges and therapeutic windows. These experimental findings highlight the potential of this compound class in the development of new treatments for various types of cancer.

Chemical Reactivity and Modifications

Functional Group Reactivity

Applications and Research Directions

Pharmaceutical Applications

The pharmaceutical applications of 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol are primarily centered around its potential as an anticancer agent. The compound's ability to inhibit tubulin polymerization positions it as a candidate for developing new chemotherapeutic agents that target rapidly dividing cancer cells. Beyond oncology, derivatives of this compound may find applications in other therapeutic areas based on their ability to interact with various biological targets. The trifluoromethyl group enhances the compound's drug-like properties, potentially improving pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. Medicinal chemists continue to explore modifications of this scaffold to optimize its biological activity and safety profile. The development of structure-activity relationships around this compound contributes valuable insights to the broader field of drug discovery, potentially informing the design of novel therapeutic agents for a range of medical conditions.

Synthetic Chemistry Applications

In the field of synthetic chemistry, 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol serves as an important building block for creating more complex molecular structures. The compound provides a pre-formed indene scaffold with a strategically positioned trifluoromethyl group, saving synthetic steps that would otherwise be required to construct this framework and introduce the fluorinated substituent. Organic chemists utilize this intermediate in the synthesis of various target compounds, including potential drug candidates, molecular probes, and specialty chemicals. The development of efficient methodologies for the preparation and functionalization of this compound continues to be an active area of research. These synthetic applications highlight the compound's value beyond its direct biological activities, positioning it as a versatile tool in the chemical sciences.

Future Research Directions

Future research involving 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is likely to expand in several directions. One promising avenue is the development of more potent and selective anticancer agents through systematic modification of the basic structure. Researchers may explore the effects of introducing additional functional groups or altering the position of existing substituents to optimize biological activity. Mechanistic studies to better understand how this compound and its derivatives interact with cellular targets will provide valuable insights for rational drug design. Advanced computational methods could be employed to predict structure-activity relationships and guide synthetic efforts. Additionally, exploration of alternative synthetic routes that enable more efficient and environmentally friendly production of this compound and its derivatives represents another important research direction. The continued investigation of this compound's properties and applications will likely reveal new opportunities for its utilization in various scientific and technological fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume